Purity and Pricing: Tert-butyl N-[2-(morpholin-3-yl)ethyl]carbamate vs. Structurally Related Building Blocks
This compound differentiates itself from its closest commercially available analogs primarily through a combination of its specific molecular structure and procurement metrics. While direct biological or chemical performance comparisons are absent from the public domain, the compound's commercial availability at a defined purity level (90-97%) and a quantifiable price point is a key differentiator for procurement decisions [1]. In comparison, the commercially available (R)-enantiomer (CAS: 917610-11-8) is offered at different purity and price points, and has a distinct three-dimensional structure that is critical for asymmetric synthesis . The racemic mixture is not a direct substitute for the enantiopure form, and vice-versa.
| Evidence Dimension | Commercial Purity and Price Point |
|---|---|
| Target Compound Data | Purity: 90-97% (variable by supplier). Price: ~$407.00 USD per 50 mg [1] |
| Comparator Or Baseline | Comparator: (R)-tert-Butyl N-[2-(morpholin-3-yl)ethyl]carbamate (CAS: 917610-11-8) |
| Quantified Difference | Purity and price vary by supplier. The key difference is stereochemistry (racemic vs. R-enantiomer), making them non-substitutable for applications requiring chiral purity. |
| Conditions | Analysis of publicly listed vendor catalogs and pricing. |
Why This Matters
For procurement, the combination of target structure, required purity, and price determines project feasibility and cost-effectiveness.
- [1] ChemSpace. Tert-butyl N-[2-(morpholin-3-yl)ethyl]carbamate (CSSS00010383870). Retrieved from chem-space.com. View Source
